molecular formula C17H25N3O5 B12184623 4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B12184623
M. Wt: 351.4 g/mol
InChI Key: PADZQWHCJGTWOJ-UHFFFAOYSA-N
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Description

4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic, amine, and piperazine functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyaniline derivative, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step often involves the formation of the oxobutanoic acid group via esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic ring and amine groups may undergo oxidation reactions, leading to the formation of quinones or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound could be investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, 4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-((2,5-Dimethoxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid: shares similarities with other aromatic amine derivatives and piperazine-containing compounds.

    2,5-Dimethoxyaniline: A precursor in the synthesis of the target compound.

    4-Methylpiperazine: A common structural motif in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

4-(2,5-dimethoxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C17H25N3O5/c1-19-6-8-20(9-7-19)14(17(22)23)11-16(21)18-13-10-12(24-2)4-5-15(13)25-3/h4-5,10,14H,6-9,11H2,1-3H3,(H,18,21)(H,22,23)

InChI Key

PADZQWHCJGTWOJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)O

Origin of Product

United States

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